3-(Pyrrolidin-3-yl)pyridine 3-(Pyrrolidin-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 150281-46-2
VCID: VC21136052
InChI: InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2
SMILES: C1CNCC1C2=CN=CC=C2
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol

3-(Pyrrolidin-3-yl)pyridine

CAS No.: 150281-46-2

Cat. No.: VC21136052

Molecular Formula: C9H12N2

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-3-yl)pyridine - 150281-46-2

Specification

CAS No. 150281-46-2
Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
IUPAC Name 3-pyrrolidin-3-ylpyridine
Standard InChI InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2
Standard InChI Key JNZDYUPZUHCHFK-UHFFFAOYSA-N
SMILES C1CNCC1C2=CN=CC=C2
Canonical SMILES C1CNCC1C2=CN=CC=C2

Introduction

3-(Pyrrolidin-3-yl)pyridine is a heterocyclic organic compound that integrates a pyridine ring and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a structural scaffold for bioactive molecules. The pyridine ring contributes aromaticity and electron-rich properties, while the pyrrolidine ring adds conformational flexibility and enhances binding interactions with biological targets.

Structural Characteristics

The molecular structure of 3-(Pyrrolidin-3-yl)pyridine consists of:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

  • Pyrrolidine Ring: A five-membered saturated ring with one nitrogen atom at position 1.

  • Linkage: The pyrrolidine moiety is attached at the third position of the pyridine ring.

This dual-ring system allows for diverse chemical modifications, making it a versatile template for synthesizing derivatives with varied biological activities.

Pharmacological Potential

3-(Pyrrolidin-3-yl)pyridine and its derivatives have been explored for their potential as:

  • Central Nervous System (CNS) Agents: Compounds with similar structures have shown promise as modulators of neurotransmitter systems, potentially useful for treating neurological disorders.

  • Anticancer Agents: Pyridine-based compounds are known to inhibit enzymes like topoisomerase or tubulin polymerization, which are critical in cancer cell proliferation.

  • Antiviral Agents: Some derivatives exhibit activity against RNA viruses by targeting viral replication mechanisms.

Synthetic Versatility

The compound's structure allows for functionalization at multiple positions, enabling the design of molecules tailored for specific biological targets.

Synthesis of 3-(Pyrrolidin-3-yl)pyridine

The synthesis typically involves:

  • Starting Materials: Pyridine derivatives and pyrrolidine precursors.

  • Reaction Pathways:

    • Nucleophilic substitution reactions to attach the pyrrolidine ring to the pyridine core.

    • Catalytic hydrogenation or reductive amination to achieve specific stereochemistry in the pyrrolidine ring.

A detailed synthetic route can be customized based on the desired functional groups and stereochemical requirements.

Anticancer Activity

Studies on related pyridine-pyrrolidine derivatives suggest moderate to high activity against various cancer cell lines, including ovarian and breast cancer cells. These compounds often act by disrupting microtubule dynamics or inhibiting essential enzymes like NAMPT.

Challenges and Future Directions

  • Optimization of Activity: Further research is needed to enhance potency and selectivity for specific targets.

  • Toxicity Studies: Comprehensive toxicity profiling is essential to ensure safety in therapeutic applications.

  • Synthetic Scalability: Developing cost-effective and scalable synthesis methods remains a priority.

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